(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid

Description

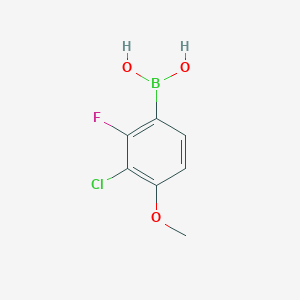

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H7BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis.

Properties

IUPAC Name |

(3-chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVXKDSBBKZGJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like toluene or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s primary application lies in Suzuki-Miyaura coupling , a palladium-catalyzed reaction for forming carbon-carbon bonds between aryl halides/triflates and boronic acids.

Reaction Mechanism:

-

Oxidative Addition : Aryl halide reacts with palladium(0) to form a Pd(II) complex.

-

Transmetallation : The boronic acid transfers its aryl group to Pd(II).

-

Reductive Elimination : Pd(0) is regenerated, releasing the biaryl product.

Lithiation and Electrophilic Substitution

The boronic acid’s phenyl ring undergoes directed lithiation at the C6 position, enabling functionalization with electrophiles like trialkyl borates .

Key Steps:

-

Deprotonation : Treatment with n-BuLi at -78°C under N₂ generates a lithiated intermediate.

-

Electrophilic Quenching : Reaction with B(OMe)₃ forms a boronate ester, hydrolyzed to the boronic acid .

Conditions:

-

Temperature : -78°C to room temperature.

-

Atmosphere : Inert (N₂ or Ar).

-

Workup : Acidification (HCl) and solvent extraction (MeCN) .

Stability and Reactivity Considerations

-

Solubility : Prefers polar aprotic solvents (MeCN, THF) but partitions into organic layers upon salting-out .

-

Handling : Stable under anhydrous, inert conditions but degrades in acidic aqueous media .

-

Purification : Isolated via crystallization or solvent extraction (e.g., MeCN/water with NaCl) .

Comparative Reactivity in Cross-Couplings

The 3-chloro-2-fluoro-4-methoxy substituents electronically and sterically modulate reactivity:

-

Electron-Withdrawing Groups (Cl, F): Enhance oxidative addition rates with Pd catalysts.

-

Methoxy Group : Ortho/para-directing effects influence coupling regioselectivity.

Scientific Research Applications

Overview and Properties

Chemical Structure:

- IUPAC Name: (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid

- Molecular Formula: C7H7BClFO3

- Molecular Weight: 204.39 g/mol

Physical Properties:

- Appearance: White to off-white solid

- Purity: Typically >95%

- Hazard Classification: Corrosive; Acute Toxic; Irritant

Organic Synthesis

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is primarily utilized in the Suzuki–Miyaura coupling reaction, which facilitates the formation of carbon-carbon bonds. This reaction is crucial for synthesizing biphenyl derivatives and other complex organic molecules.

Table 1: Applications in Organic Synthesis

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki–Miyaura Coupling | Formation of biphenyl compounds from aryl halides | |

| Cross-Coupling Reactions | Used as a coupling partner in various cross-coupling reactions |

Recent studies indicate that this compound exhibits significant biological activities, including antimicrobial and anticancer properties.

A. Antimicrobial Activity:

Research has shown that this compound inhibits the growth of specific bacterial strains, such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

B. Anticancer Properties:

Studies focusing on its anticancer effects reveal that it can inhibit the proliferation of certain cancer cell lines, including breast and prostate cancer cells. The mechanism involves interaction with specific signaling pathways regulating cell growth and apoptosis .

Table 2: Summary of Biological Activities

A. Antimicrobial Studies

A study investigated the effects of this compound on various bacterial strains, demonstrating significant inhibition at certain concentrations.

B. Anticancer Research

Research focusing on the anticancer effects revealed that this compound could inhibit the proliferation of breast and prostate cancer cell lines, linked to its interaction with specific pathways involved in cell regulation.

C. Enzyme Interaction Studies

The compound has been evaluated for its ability to inhibit enzymes like carbonic anhydrase and certain kinases, showcasing significant enzyme inhibition at micromolar concentrations .

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

- 3-Fluoro-4-methoxyphenylboronic acid

- 4-(Trifluoromethyl)phenylboronic acid

Uniqueness

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and in various industrial applications .

Biological Activity

Overview

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry and pharmaceutical applications. Its structure, characterized by the presence of chlorine, fluorine, and methoxy functional groups, enhances its interaction with biological targets, making it a valuable compound in drug development.

- Molecular Formula : C₇H₇BClFO₃

- Molecular Weight : 204.39 g/mol

- Purity : Typically ≥ 95%

- Hazard Classification : Corrosive; Acute Toxic; Irritant

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. The compound acts through a process known as transmetalation, where it facilitates the transfer of a metal atom to an organic substrate, thereby enhancing the efficiency of chemical reactions .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, derivatives of boronic acids have shown promising results in inhibiting tumor growth across various cancer cell lines. The introduction of specific substituents on the phenyl ring significantly influences their antiproliferative activity:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 (lung cancer) | 0.5 | Induces apoptosis via caspase activation |

| Derivative A | HL-60 (leukemia) | 0.8 | Inhibits tubulin polymerization |

| Derivative B | MDA-MB-435 (melanoma) | 0.229 | Potent growth inhibition |

These findings suggest that modifications to the boronic acid structure can enhance its efficacy against specific cancer types .

Enzyme Inhibition

This compound also demonstrates enzyme inhibition properties. It has been reported to interact with various biological receptors and enzymes, including:

- FGFR1 and FGFR2 : Inhibitors with IC₅₀ values less than 4.1 nM.

- PLK4 : Effective inhibitor in mouse models of colon cancer.

These interactions are critical for developing targeted therapies in oncology and other diseases .

Case Studies

-

Study on Antiproliferative Effects :

- Researchers evaluated the effects of this compound on human leukemia cell lines (HL-60 and U937). Treatment with 100 nM concentrations resulted in significant cell cycle arrest and apoptosis induction, as evidenced by flow cytometry analysis.

-

In Vivo Efficacy :

- In a mouse model of colon cancer, administration of this boronic acid derivative led to a marked reduction in tumor size compared to controls, showcasing its potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.